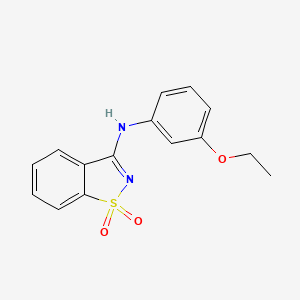

![molecular formula C11H15NOS B4581092 N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)

N-[2-(phenylthio)ethyl]propanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(Phenylthio)ethyl]propanamide often involves complex reactions. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which shares a similar structure, was achieved through a series of reactions analyzed by NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016). Another example includes the stereoselective synthesis of functionalized cyclopropanes from N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, showcasing the versatility of phenylthioethyl groups in synthesis (Tanaka, Minami, & Kaji, 1987).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(phenylthio)ethyl]propanamide, such as 2-(phenylthio)ethyl derivatives, has been extensively studied. For instance, the crystal structure of a related compound was determined to belong to the monoclinic system with specific space group parameters, offering insights into the molecular arrangement and interactions within the crystal (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(phenylthio)ethyl]propanamide derivatives demonstrate a range of reactivities and applications. The cyclization of similar compounds has been shown to produce new structures with high stereoselectivity, illustrating the compound's versatility in synthetic chemistry (Tanaka, Minami, & Kaji, 1987).

Applications De Recherche Scientifique

1. Distribution in Warm-Blooded Animals

- Study Insight : Research on the distribution of N-ethyl-3-hydroxy-2-phenyl-N-(piridin-4-yl-methyl)propanamide (tropicamide) in warm-blooded animals after intragastric administration revealed that the maximum amount of the compound was found in the stomach tissues, followed by small intestines, brain, lungs, and spleen (Shormanov et al., 2016).

2. Synthesis of Cyclopropanes

- Study Insight : N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide was used to create a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which could react with various electrophiles to yield cyclopropanes with high stereoselectivity (Tanaka et al., 1987).

3. Chemical Probing for Proteins

- Study Insight : N-Ethyl-5-phenylisoxazolium-3′-sulfonate is converted to a keto ketenimine that can react nucleophilically with imidazole, N-methylamine, and phenoxide ion of N-acetyl-L-tyrosinamide, forming stable enamine adducts. This indicates its potential as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues in proteins (Llamas et al., 1986).

4. Synthesis of Thymidine Analogues

- Study Insight : 2-(Phenylthio)ethyl has been proposed as a novel 'two-stage' base protecting group for the synthesis of sugar-modified thymidine derivatives. This protection strategy allows selective O-alkylation of ribose moieties while avoiding base alkylations (D’Onofrio et al., 2006).

5. Synthesis of Fluoren-9-ylethyl Amides

- Study Insight : A series of fluoren-9-yl ethyl amides were synthesized, with one compound showing significant chronobiotic properties in both acute and chronic rat models, indicating its potential in regulating biological rhythms (Epperson et al., 2004).

Propriétés

IUPAC Name |

N-(2-phenylsulfanylethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-11(13)12-8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVLKJASFKMYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Phenylsulfanyl)ethyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4581024.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4581031.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4581033.png)

![4-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4581060.png)

![4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate](/img/structure/B4581061.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B4581067.png)

![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4581074.png)

![3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4581079.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4581093.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B4581119.png)